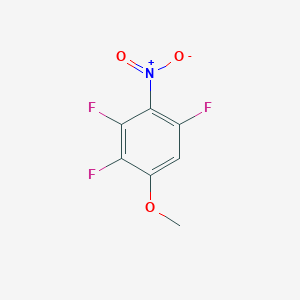![molecular formula C24H21N3O B2716036 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-30-0](/img/structure/B2716036.png)
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties . The structure of this compound consists of an indoloquinoxaline core with a 4-methylphenoxypropyl side chain, which contributes to its unique chemical and biological properties.
作用機序
Target of Action
Similar compounds in the indolo[2,3-b]quinoxaline family have been reported to interact with dna .
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given the dna-intercalating properties of similar indolo[2,3-b]quinoxaline compounds , it can be inferred that this compound may affect pathways involving DNA replication and transcription.
Result of Action
Similar indolo[2,3-b]quinoxaline compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines .
生化学分析
Biochemical Properties
It is known that similar 6H-indolo[2,3-b]quinoxaline derivatives exhibit DNA intercalation . This suggests that 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline might interact with DNA and potentially other biomolecules.
Cellular Effects
In terms of cellular effects, this compound and its derivatives have been screened against various human cancer cell lines to evaluate their cytotoxic effect . Some compounds showed moderate cytotoxicity against human reproductive organ cell lines .
Molecular Mechanism
It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This involves the insertion of the compound between DNA base pairs, disrupting the processes vital for DNA replication .
Temporal Effects in Laboratory Settings
Similar compounds have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .
準備方法
The synthesis of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then reacted with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and purification techniques .
化学反応の分析
科学的研究の応用
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
類似化合物との比較
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity and anticancer activity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
The uniqueness of this compound lies in its specific side chain, which enhances its pharmacological properties and makes it a valuable compound for further research and development .
特性
IUPAC Name |
6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOETNUWOBQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
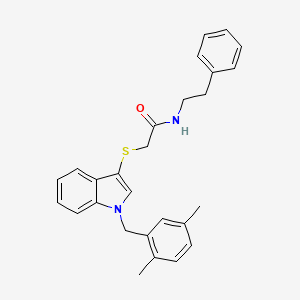
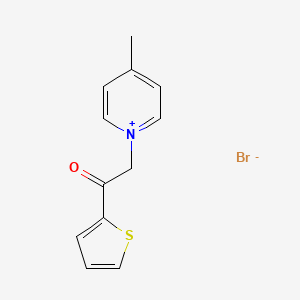
![N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2715956.png)
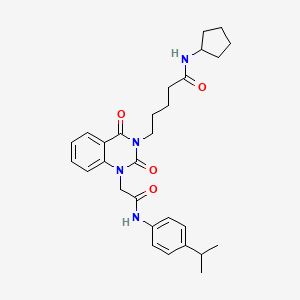
![1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2715958.png)
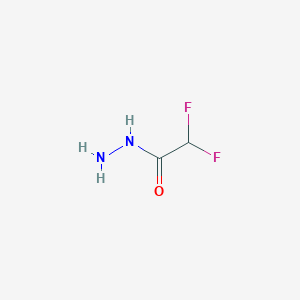
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)

![3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)
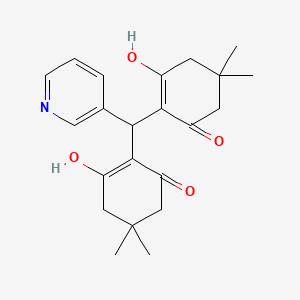
![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)
